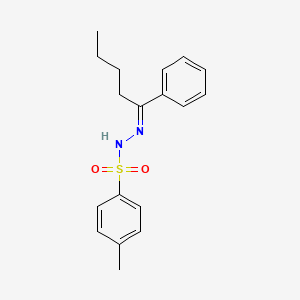
(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) is an organic compound that features two 4-methylbenzenesulfonate groups attached to a butane-2,3-diyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of (2R,3R)-butane-2,3-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(2R,3R)-Butane-2,3-diol+2(4-methylbenzenesulfonyl chloride)→(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate)+2HCl
Industrial Production Methods
On an industrial scale, the production of (2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the anhydrous environment required for the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to yield the corresponding butane-2,3-diol.
Hydrolysis: In the presence of water and a base, the sulfonate groups can be hydrolyzed to yield the corresponding diol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are commonly used.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted butane derivatives.
Reduction: The major product is (2R,3R)-butane-2,3-diol.
Hydrolysis: The major products are (2R,3R)-butane-2,3-diol and 4-methylbenzenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for diols in organic synthesis.
Materials Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biology and Medicine: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) involves the reactivity of the sulfonate groups. These groups can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecule. The compound’s reactivity is influenced by the electronic and steric effects of the sulfonate groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Acetoacetate: Used in similar nucleophilic substitution reactions.
Diethyl Malonate: Another compound used in organic synthesis with similar reactivity.
Acetylacetone: Used in various organic reactions and has similar functional groups.
Uniqueness
(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) is unique due to its specific stereochemistry and the presence of two sulfonate groups, which provide distinct reactivity compared to other similar compounds. This makes it particularly useful in applications requiring precise control over molecular structure and reactivity.
Eigenschaften
Molekularformel |
C18H22O6S2 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
[(2R,3R)-3-(4-methylphenyl)sulfonyloxybutan-2-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H22O6S2/c1-13-5-9-17(10-6-13)25(19,20)23-15(3)16(4)24-26(21,22)18-11-7-14(2)8-12-18/h5-12,15-16H,1-4H3/t15-,16-/m1/s1 |
InChI-Schlüssel |
MFRBMNNZDFDJOF-HZPDHXFCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)[C@@H](C)OS(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)OS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


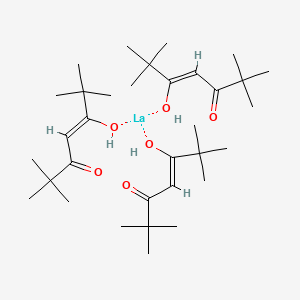
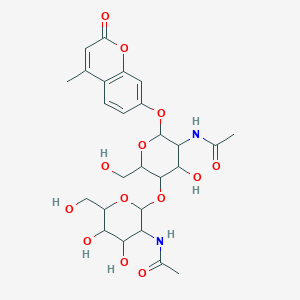
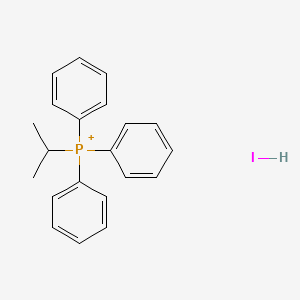

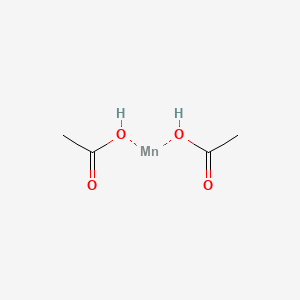
![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)
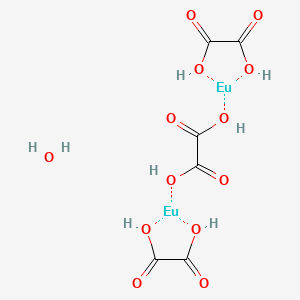
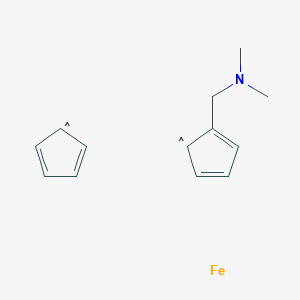
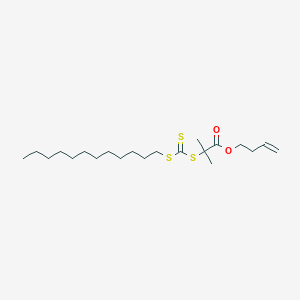

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)


